![molecular formula C10H12N2O4S B13354644 S-[(2-Nitrophenyl)methyl]-L-cysteine CAS No. 61543-53-1](/img/structure/B13354644.png)
S-[(2-Nitrophenyl)methyl]-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-3-((2-nitrobenzyl)thio)propanoic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features an amino acid backbone with a nitrobenzyl group attached via a thioether linkage, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-((2-nitrobenzyl)thio)propanoic acid typically involves the reaction of ®-2-Amino-3-mercaptopropanoic acid with 2-nitrobenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of the amino acid attacks the electrophilic carbon of the nitrobenzyl chloride, forming the thioether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reactant concentrations would be necessary to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-3-((2-nitrobenzyl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thioether linkage can be cleaved and substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can be used to substitute the thioether linkage.
Major Products Formed
Oxidation: Formation of 2-nitrobenzaldehyde or 2-nitrobenzoic acid.
Reduction: Formation of 2-aminobenzyl derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-Amino-3-((2-nitrobenzyl)thio)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. The nitrobenzyl group can act as a photolabile protecting group, allowing for controlled release of the active compound upon exposure to light.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. The nitrobenzyl group can be modified to enhance the compound’s pharmacokinetic properties, making it a candidate for drug development.
Industry
In industrial applications, ®-2-Amino-3-((2-nitrobenzyl)thio)propanoic acid can be used in the synthesis of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-3-((2-nitrobenzyl)thio)propanoic acid involves its interaction with specific molecular targets. The nitrobenzyl group can undergo photolysis, releasing the active amino acid derivative. This process can be used to study the effects of the compound on biological systems, including enzyme inhibition and protein modification.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Nitrobenzyl alcohol
- 2-Nitrobenzyl chloride
- 2-Nitrobenzyl bromide
Uniqueness
®-2-Amino-3-((2-nitrobenzyl)thio)propanoic acid is unique due to its combination of an amino acid backbone with a nitrobenzyl group. This structure allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
61543-53-1 |
|---|---|
Fórmula molecular |
C10H12N2O4S |
Peso molecular |
256.28 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[(2-nitrophenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C10H12N2O4S/c11-8(10(13)14)6-17-5-7-3-1-2-4-9(7)12(15)16/h1-4,8H,5-6,11H2,(H,13,14)/t8-/m0/s1 |
Clave InChI |
QLUTZSRKFWJIGM-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)CSC[C@@H](C(=O)O)N)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)CSCC(C(=O)O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


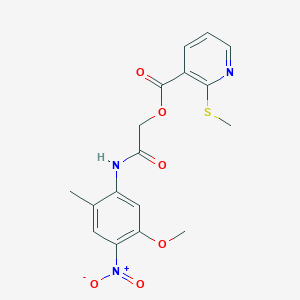
![(3AS,4S,7R,7aS)-4-methoxy-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13354577.png)
![(R)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl (R)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate](/img/structure/B13354585.png)
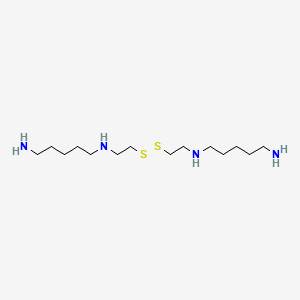
![2-Methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13354605.png)
![(2S)-2-amino-N-[(1S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]-3-phenylpropanamide](/img/structure/B13354610.png)
![6-(3,4-Dichlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354611.png)
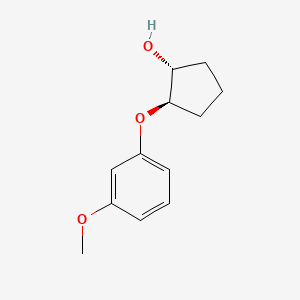
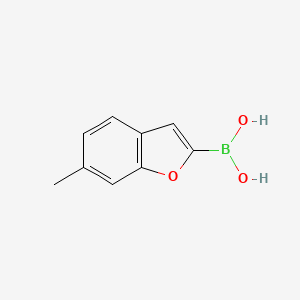
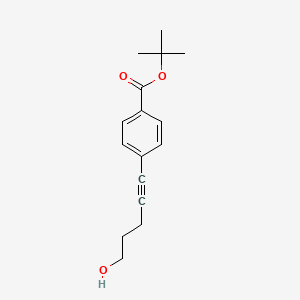
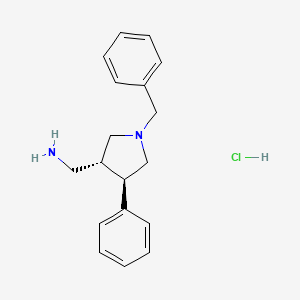
![6'-Amino-5-chloro-3'-methyl-1,2,2',7'-tetrahydro-2-oxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B13354643.png)
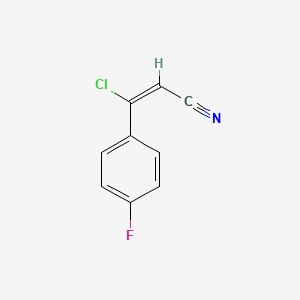
![4-hydroxy-5-methoxy-N-[1-(3-methylbutyl)-1H-indol-5-yl]pyridine-2-carboxamide](/img/structure/B13354654.png)
